H-DL-Tyr-DL-Pro-DL-Ser-DL-Lys-DL-Pro-DL-Asp-DL-Asn-DL-Pro-Gly-DL-Glu-DL-Asp-DL-Ala-DL-Pro-DL-Ala-DL-Glu-DL-Asp-DL-Met-DL-Ala-DL-Arg-DL-Tyr-DL-Tyr-DL-Ser-DL-Ala-DL-Leu-NH2
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Description
The compound H-DL-Tyr-DL-Pro-DL-Ser-DL-Lys-DL-Pro-DL-Asp-DL-Asn-DL-Pro-Gly-DL-Glu-DL-Asp-DL-Ala-DL-Pro-DL-Ala-DL-Glu-DL-Asp-DL-Met-DL-Ala-DL-Arg-DL-Tyr-DL-Tyr-DL-Ser-DL-Ala-DL-Leu-NH2 is a synthetic peptide composed of multiple amino acids in their DL-configuration. This configuration indicates that each amino acid can exist in either the D- or L-form, which are mirror images of each other. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of **H-DL-Tyr-DL-Pro-DL-Ser-DL-Lys-DL-Pro-DL-Asp-DL-Asn-DL-Pro-Gly-DL-Glu-DL-Asp-DL-Ala-DL-Pro-DL-Ala-DL-Glu-DL-Asp-DL-Met-DL-Ala-DL-Arg-DL-Tyr-D
Properties
IUPAC Name |
4-[[2-[[1-[4-amino-2-[[2-[[1-[6-amino-2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H170N30O40S/c1-56(2)45-73(93(120)164)134-96(167)58(4)126-106(177)80(54-147)141-103(174)75(48-63-25-31-66(151)32-26-63)136-102(173)74(47-62-23-29-65(150)30-24-62)135-98(169)68(16-10-39-123-116(121)122)130-94(165)57(3)125-97(168)71(37-44-187-7)132-104(175)77(51-91(160)161)138-100(171)70(34-36-89(156)157)131-95(166)59(5)127-109(180)83-18-12-40-143(83)112(183)60(6)128-101(172)76(50-90(158)159)137-99(170)69(33-35-88(154)155)129-87(153)53-124-108(179)82-17-11-42-145(82)115(186)79(49-86(119)152)140-105(176)78(52-92(162)163)139-110(181)85-20-14-43-146(85)114(185)72(15-8-9-38-117)133-107(178)81(55-148)142-111(182)84-19-13-41-144(84)113(184)67(118)46-61-21-27-64(149)28-22-61/h21-32,56-60,67-85,147-151H,8-20,33-55,117-118H2,1-7H3,(H2,119,152)(H2,120,164)(H,124,179)(H,125,168)(H,126,177)(H,127,180)(H,128,172)(H,129,153)(H,130,165)(H,131,166)(H,132,175)(H,133,178)(H,134,167)(H,135,169)(H,136,173)(H,137,170)(H,138,171)(H,139,181)(H,140,176)(H,141,174)(H,142,182)(H,154,155)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H4,121,122,123) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJMZUKCUUHBDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H170N30O40S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2656.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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